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molecular formula C13H10F3N B8560555 2-Amino-4-(trifluoromethyl)biphenyl CAS No. 363-08-6

2-Amino-4-(trifluoromethyl)biphenyl

Cat. No. B8560555
M. Wt: 237.22 g/mol
InChI Key: JKQGKIGEYJZNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338605B2

Procedure details

The product from Example 218a was reacted as described in Example 212c substituting 3:1 THF/EtOH (4 mL) for ethanol to give the title amine in quantitative yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:5]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([O-])=O.C1COCC1.CCO>C(O)C>[F:11][C:10]([F:12])([F:13])[C:8]1[CH:7]=[CH:6][C:5]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[C:4]([NH2:1])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)C1=CC=CC=C1
Step Two
Name
THF EtOH
Quantity
4 mL
Type
reactant
Smiles
C1CCOC1.CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC(=C(C=C1)C1=CC=CC=C1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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